molecular formula C17H19NO5 B15191870 Crinamine, 6-hydroxy- CAS No. 545-66-4

Crinamine, 6-hydroxy-

Cat. No.: B15191870
CAS No.: 545-66-4
M. Wt: 317.34 g/mol
InChI Key: ZSTPNQLNQBRLQF-WPAVILSMSA-N
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Description

Contextualization within the Crinine-Type Amaryllidaceae Alkaloid Family

The Amaryllidaceae family is renowned for producing a unique class of isoquinoline (B145761) alkaloids, with over 300 distinct compounds identified to date. researchgate.netub.edu These alkaloids are categorized into several structural types, with the crinine (B1220781) skeleton being one of the most prominent. rsc.orgub.edu Crinine-type alkaloids, including 6-hydroxycrinamine, are characterized by a specific tetracyclic ring system. mdpi.com

The biosynthesis of these complex molecules in plants is thought to begin with the precursor O-methylnorbelladine. researchgate.netmdpi.com Through a process of intramolecular oxidative para-para phenolic coupling, a cyclohexadienone intermediate is formed. mdpi.com Subsequent enzymatic reactions lead to the formation of the characteristic tetracyclic framework of the crinine alkaloids. mdpi.com The structural diversity within this family, including variations in stereochemistry and functional groups, is a key area of investigation. mdpi.com

Historical and Contemporary Academic Interest in Crinine Alkaloids

Academic interest in crinine alkaloids dates back to the mid-20th century. mdpi.comnih.gov The initial focus of research was on the isolation and structural elucidation of these novel compounds from various Amaryllidaceae species. ub.edu This foundational work laid the groundwork for subsequent investigations into their chemical synthesis and biological properties.

In contemporary research, crinine alkaloids continue to be a major focus for several reasons. The development of new synthetic methodologies is often showcased through the total synthesis of these complex natural products. mdpi.comnih.gov Furthermore, the diverse biological activities exhibited by this class of compounds, such as antiviral, antibacterial, and antiproliferative properties, have fueled ongoing research into their potential applications. mdpi.comnih.gov Modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in identifying and quantifying the presence of crinine-type alkaloids in plant extracts. nih.gov

Significance of 6-Hydroxycrinamine in Natural Product Research

6-Hydroxycrinamine has been isolated from several species within the Amaryllidaceae family, including Boophane disticha and Crinum abyssinicum. nih.govnih.gov Its isolation and characterization have contributed to the broader understanding of the chemical diversity within the crinine alkaloid group. bohrium.com

The scientific significance of 6-hydroxycrinamine lies primarily in its demonstrated biological activities. Research has shown that this compound exhibits notable biological effects, including acetylcholinesterase inhibition and antiproliferative activity against certain cancer cell lines. nih.govnih.gov For instance, studies have reported its ability to induce cell cycle arrest in ovarian cancer cells. nih.govbohrium.com These findings have established 6-hydroxycrinamine as a valuable subject for further investigation in the quest for new bioactive molecules.

Data on 6-Hydroxycrinamine:

Identifier Value
Chemical Formula C₁₇H₁₉NO₅ ru.ac.za
Molecular Mass 317.34 g/mol ru.ac.za
CAS Number 545-66-4 ru.ac.za

Isolation and Biological Activity of 6-Hydroxycrinamine:

Source Organism Biological Activity Investigated Key Finding
Boophane distichaAcetylcholinesterase (AChE) InhibitionExhibited AChE inhibitory activity with an IC₅₀ value of 445 μM. nih.gov
Crinum abyssinicumAntiproliferative ActivityShowed significant antiproliferative activity against A2780 epithelial ovarian cancer and MV4-11 acute myeloid leukemia cell lines. nih.govbohrium.com
Cybistetes longifoliaNot specifiedIsolated and identified from this species. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

545-66-4

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1

InChI Key

ZSTPNQLNQBRLQF-WPAVILSMSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Natural Sources

The presence of 6-hydroxycrinamine has been documented in various species of the Crinum genus, which is known for its rich diversity of alkaloids. nih.gov Notable plant sources include:

Crinum asiaticum : This widely distributed species is a known producer of 6-hydroxycrinamine, which has been isolated from its leaves. nih.gov

Crinum erubescens : This species is another source of crinine-type alkaloids, and while specific isolation of 6-hydroxycrinamine is not always the primary focus of studies, its presence is often detected alongside other related alkaloids. nih.govnih.govconicet.gov.arresearchgate.netresearchgate.net

Crinum latifolium : Phytochemical investigations of this plant have led to the isolation of numerous alkaloids, with crinine-type structures being a prominent feature. wjarr.com

Crinum macowanii : This species has also been found to contain a variety of Amaryllidaceae alkaloids. scilit.com

Crinum mauritianum

Crinum moorei : Studies on this plant have resulted in the isolation of several alkaloids. nih.gov

The isolation of 6-hydroxycrinamine from these plant materials typically involves initial extraction with a solvent such as methanol, followed by a series of chromatographic separation techniques to purify the target compound from the complex mixture of plant metabolites. nih.gov

General Isolation from Plant Material

The general procedure for isolating 6-hydroxycrinamine from plant sources begins with the extraction of the dried and powdered plant material. An organic solvent, commonly methanol, is used to extract the alkaloids and other secondary metabolites from the plant matrix. nih.gov The resulting crude extract is then subjected to further purification steps.

A common initial step is an acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar organic solvent, such as ethyl ether, to remove neutral and weakly basic impurities. Subsequently, the pH of the aqueous layer is raised by the addition of a base, which deprotonates the alkaloids, making them soluble in an organic solvent. Extraction with an organic solvent then yields a crude alkaloid fraction. nih.gov

This crude alkaloid mixture is then typically subjected to various chromatographic techniques to separate the individual components. A widely used method is silica (B1680970) gel column chromatography . The crude extract is loaded onto a column packed with silica gel, and a series of solvents (mobile phase) of increasing polarity are passed through the column. This process, known as gradient elution, separates the compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase. nih.gov Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. researchgate.net

For the isolation of alkaloids from Crinum asiaticum, a combination of vacuum liquid chromatography (VLC) and silica gel column chromatography has been employed. The crude methanolic extract was first fractionated using VLC with a solvent system of increasing polarity, including n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol. nih.gov The resulting fractions were then further purified by silica gel column chromatography using solvent systems such as a hexane-ethyl acetate gradient to yield purified compounds. nih.gov

Chromatographic Separation Techniques

The purification of 6-hydroxycrinamine from crude plant extracts relies on various chromatographic methods. These techniques exploit differences in the physicochemical properties of the constituent molecules to achieve separation.

Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that operates at pressures higher than traditional column chromatography but lower than High-Performance Liquid Chromatography (HPLC). It offers a balance between resolution and sample loading capacity, making it a valuable tool for the purification of natural products. researchgate.netnih.govnih.gov

In the context of alkaloid isolation, MPLC is often used as an intermediary purification step. nih.govnih.gov Crude or partially purified extracts can be subjected to MPLC to separate major compound classes or to isolate specific target compounds in larger quantities. The stationary phase is typically a packed column of silica gel or a bonded phase, and the mobile phase is a solvent or a mixture of solvents pumped through the column. researchgate.net The use of a gradient controller allows for the systematic variation of the mobile phase composition, enhancing the separation of complex mixtures. researchgate.net While specific MPLC protocols for the direct isolation of 6-hydroxycrinamine are not extensively detailed in the available literature, the technique's utility in separating complex plant extracts makes it a highly relevant method. nih.govnih.gov

Table 1: General Parameters for MPLC in Natural Product Isolation

ParameterDescription
Stationary Phase Typically silica gel (15–40 µm) or reversed-phase materials (e.g., C18).
Mobile Phase A single solvent or a gradient of solvents with varying polarities.
Pressure Typically up to 50 bar. researchgate.net
Detection Often involves UV detectors and/or evaporative light scattering detectors (ELSD). researchgate.net
Application Preparative separation of tens of milligrams to several grams of material.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases, one of which acts as the stationary phase while the other serves as the mobile phase. nih.govglobalresearchonline.netresearchgate.net A significant advantage of CCC is the absence of a solid support matrix, which eliminates irreversible adsorption of the sample and allows for high sample recovery. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is a modern and efficient version of this technique. nih.govglobalresearchonline.net

HSCCC has been successfully applied to the separation of various alkaloids from medicinal herbs. nih.govnih.gov The choice of a suitable two-phase solvent system is crucial for achieving effective separation. researchgate.net A versatile solvent system composed of chloroform-methanol-water (in a 4:3:2 volume ratio) has been shown to be effective for the separation of a variety of alkaloids. nih.gov The acidity of the aqueous phase can be adjusted to optimize the separation of specific basic compounds. nih.gov

While a specific application of HSCCC for the isolation of 6-hydroxycrinamine has not been explicitly detailed, the technique's proven success in separating other Amaryllidaceae alkaloids suggests its high potential for this purpose. The ability to handle large sample loads and achieve high purity makes HSCCC a valuable tool for the preparative isolation of target compounds from complex natural extracts. nih.gov

Table 2: Example of a Versatile HSCCC Solvent System for Alkaloid Separation

ComponentRatio (v/v)
Chloroform4
Methanol3
Water2
The acidity of the water phase can be modified to optimize separation. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of separations. psu.eduunism.ac.id In the context of natural product isolation, TLC is indispensable for analyzing the fractions collected from column chromatography to identify those containing the target compound. researchgate.net

For the analysis of alkaloids, silica gel plates are commonly used as the stationary phase. psu.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated compounds appear as spots on the plate.

To visualize the alkaloid spots, which are often colorless, a specific staining reagent is required. Dragendorff's reagent is a widely used spray reagent for the detection of alkaloids, which typically yields orange or orange-red spots. unism.ac.idpsu.edusci-hub.se The intensity and color of the spot can provide preliminary information about the presence and concentration of an alkaloid. An enhanced Dragendorff-Wagner's reagent has been developed for improved sensitivity and universality in detecting a wide range of alkaloids. sci-hub.senih.gov

While specific Rf values for 6-hydroxycrinamine are not consistently reported across the literature due to variations in experimental conditions, TLC remains a fundamental tool for the rapid screening of plant extracts and the monitoring of purification processes for crinine-type alkaloids.

Table 3: Common Components of TLC Analysis for Alkaloids

ComponentDescription
Stationary Phase Silica gel 60 F254 plates.
Mobile Phase A mixture of organic solvents, often including a basic component like ammonia (B1221849) to improve the spot shape of basic alkaloids. A common system is ethyl acetate:methanol. researchgate.net
Detection Visualization under UV light (if the compound is fluorescent) and/or staining with Dragendorff's reagent. psu.edupsu.edu

Structural Elucidation and Stereochemical Characterization

Computational Methods in Structural Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products. These methods complement experimental data, providing deeper insights into molecular structure and properties.

Density Functional Theory (DFT) Calculations of Chemical Shifts

Density Functional Theory (DFT) has emerged as a powerful method for predicting the NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govmdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used to calculate the 1H and 13C NMR chemical shifts. nih.govrsc.orgresearchgate.net

The process involves first determining the low-energy conformations of the molecule, and then calculating the NMR shielding tensors for each conformer. The Boltzmann-averaged chemical shifts are then compared with the experimental values. A strong correlation between the calculated and experimental chemical shifts provides a high level of confidence in the proposed structure and stereochemistry. nih.govmdpi.com This methodology has been successfully applied to the configurational assignment of various alkaloids, including those from the Amaryllidaceae family. nih.govnih.gov

Computer-Assisted Structure Elucidation (CASE) for Relative and Absolute Configurations

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that utilize spectroscopic data, primarily 2D NMR, to generate and rank possible chemical structures. rsc.orgacdlabs.com These programs can be invaluable in solving the structures of new and complex natural products by systematically exploring all possible constitutional isomers that are consistent with the experimental data. rsc.org

Modern CASE programs can also incorporate stereochemical information to help determine the relative and even absolute configuration of a molecule. rsc.org By combining experimental NMR data with computational methods like DFT for chemical shift prediction, CASE systems can provide a ranked list of the most probable structures, significantly accelerating the elucidation process and reducing the risk of misassignment. rsc.orgacdlabs.com The application of CASE is particularly beneficial for structurally complex alkaloid families like the Amaryllidaceae alkaloids. nih.govnih.gov

Biosynthetic Pathways and Precursors

General Biogenesis of Amaryllidaceae Alkaloids from L-Phenylalanine and L-Tyrosine

The journey to forming Amaryllidaceae alkaloids (AAs) commences with two primary building blocks from primary metabolism: the aromatic amino acids L-phenylalanine and L-tyrosine. core.ac.ukresearchgate.netnih.gov These precursors embark on separate but converging paths.

L-phenylalanine is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL) , which removes ammonia (B1221849) to produce trans-cinnamic acid. researchgate.netnih.gov This is followed by hydroxylation reactions, catalyzed by cytochrome P450 enzymes like cinnamate-4-hydroxylase (C4H), and subsequent steps that ultimately yield 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). core.ac.uknih.govfrontiersin.org

Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to form tyramine (B21549). nih.govnih.gov The biosynthesis of AAs is thus a clear example of the intersection of two major plant specialized metabolic pathways: the phenylpropanoid pathway for the formation of 3,4-dihydroxybenzaldehyde and the alkaloid pathway for the formation of tyramine. core.ac.uk

The culmination of this initial phase is the condensation of 3,4-dihydroxybenzaldehyde and tyramine to form a Schiff base, which is then reduced to create the first key intermediate, norbelladine (B1215549) . nih.govfrontiersin.org This molecule represents the fundamental C6-C2-N-C2-C6 backbone common to all Amaryllidaceae alkaloids. researchgate.net

Table 1: Key Precursors and Early Intermediates

Compound Name Precursor(s) Role
L-Phenylalanine Primary Metabolism Ultimate source of the C6-C1 (benzaldehyde) unit
L-Tyrosine Primary Metabolism Ultimate source of the C6-C2-N (tyramine) unit
3,4-Dihydroxybenzaldehyde L-Phenylalanine Condensation partner
Tyramine L-Tyrosine Condensation partner

Role of O-Methylnorbelladine as a Central Intermediate

Norbelladine itself is a branching point, but a crucial subsequent modification channels the biosynthesis toward the vast diversity of AA structures. This step is the O-methylation of norbelladine, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). researchgate.netuqtr.ca While several methylated forms can be produced, 4'-O-methylnorbelladine is established as the key intermediate that serves as the direct precursor for the crinine-type alkaloids. nih.govresearchgate.netnih.govnih.gov This specific methylation is critical as it dictates the subsequent pattern of intramolecular cyclization. uqtr.ca The enzyme norbelladine 4'-O-methyltransferase (N4OMT) specifically catalyzes this reaction, adding a methyl group to the hydroxyl on the tyrosine-derived ring. researchgate.netuqtr.ca

Phenol (B47542) Oxidative Coupling Mechanisms in Crinine-Type Alkaloid Formation (e.g., Para-Para' Phenol Oxidative Coupling)

The formation of the distinct alkaloid skeletons from 4'-O-methylnorbelladine is achieved through intramolecular oxidative C-C phenol coupling, a pivotal step in AA biosynthesis. core.ac.uknih.gov This reaction involves the formation of carbon-carbon bonds between the two aromatic rings of the precursor. The regioselectivity of this coupling determines the resulting structural class of the alkaloid. Three main modes of coupling are known: ortho-para', para-ortho', and para-para'. core.ac.uk

The crinine-type skeleton, the foundation of 6-hydroxycrinamine, arises specifically from an intramolecular para-para' phenol oxidative coupling of 4'-O-methylnorbelladine. nih.govmdpi.com This coupling links the carbon atom para to the hydroxyl group on the phenylalanine-derived ring with the carbon atom para to the alkyl-amino side chain on the tyrosine-derived ring. This process is catalyzed by cytochrome P450 enzymes and results in the formation of a cyclohexadienone intermediate. nih.govnih.govmdpi.com Subsequent intramolecular Michael-type addition of the secondary amine to the enone system of the cyclohexadienone ring establishes the characteristic bridged ethanophenanthridine ring system of the crinine (B1220781) alkaloids. nih.gov

Table 2: Phenol Oxidative Coupling and Resulting Skeletons

Coupling Type Precursor Resulting Skeleton Type Example Alkaloid
ortho-para' 4'-O-Methylnorbelladine Galanthamine-type Galanthamine (B1674398)
para-ortho' 4'-O-Methylnorbelladine Lycorine-type Lycorine

| para-para' | 4'-O-Methylnorbelladine | Crinine-type | Crinine, Crinamine (B1198835) |

Proposed Biosynthetic Origins of 6-Hydroxyl Derivatives within the Crinine Skeleton

Once the fundamental crinine skeleton is assembled, it undergoes a series of further enzymatic modifications, known as tailoring reactions, which lead to the vast array of structurally diverse crinine alkaloids found in nature. frontiersin.orgresearchgate.net These reactions include hydroxylations, methylations, reductions, and oxidations that decorate the core structure. researchgate.net

The formation of Crinamine, 6-hydroxy- (also known as 6-hydroxycrinamine) involves such a tailoring reaction, specifically the introduction of a hydroxyl group at the C-6 position of the crinine core. While the precise enzyme has not been definitively characterized, this hydroxylation is proposed to be a late-stage step in the biosynthetic pathway. It is widely believed that this reaction is catalyzed by a specific hydroxylase, most likely a cytochrome P450 monooxygenase. These enzymes are well-known for their role in catalyzing regio- and stereospecific hydroxylations in the biosynthesis of specialized plant metabolites, including other Amaryllidaceae alkaloids. The enzyme would introduce the hydroxyl group onto the pre-formed crinine scaffold, leading to the final product, 6-hydroxycrinamine.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Crinamine (B1198835) and its 6-Hydroxy Epimers

The synthesis of crinamine and its epimers, such as 6-hydroxycrinamine, requires precise control over stereochemistry, particularly at the carbon bearing the hydroxyl group. Synthetic strategies often focus on building the core structure and then introducing the necessary oxygenation in a stereocontrolled manner.

A powerful and frequently employed strategy for constructing the core of crinine-type alkaloids is the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This pericyclic reaction allows for the efficient formation of the key six-membered ring with a high degree of regio- and stereocontrol. wikipedia.org A notable approach involves an inverse-electron-demand Diels-Alder reaction using α-pyrone synthons. researchgate.net

For instance, a unified synthesis of (±)-crinine, (±)-crinamine, and (±)-6a-epi-crinamine commences with the Diels-Alder cycloaddition of a 3-aryl-5-bromo-2-pyrone with an electron-rich dienophile like a tert-butyldimethylsilyl (TBS) vinyl ether. nih.govacs.org This [4+2] cycloaddition reaction effectively assembles the bicyclic lactone core, which serves as a versatile intermediate for further transformations. researchgate.net The use of 3,5-dibromo-2-pyrone as a starting material has proven particularly fruitful, leading to the successful synthesis of numerous complex natural products. researchgate.net

To generate the required substituted α-pyrone for the Diels-Alder reaction, stereoselective coupling reactions are crucial. The Stille cross-coupling reaction is a key method used in this context. researchgate.netmdpi.com Specifically, a C3-selective Stille coupling of 3,5-dibromo-2-pyrone with an appropriate organostannane, such as a stannane (B1208499) bearing the piperonyl group (3,4-methylenedioxyphenyl), is employed. researchgate.netnih.govacs.org This reaction selectively installs the aryl group at the C3 position of the pyrone ring, producing the requisite 3-aryl-5-bromo-2-pyrone diene for the subsequent cycloaddition. nih.govacs.org This selective coupling is a critical step that dictates the substitution pattern of the final alkaloid product.

With the core structure established, the introduction of the C6-hydroxyl group to form crinamine or its epimers requires a stereoselective approach. A common and effective strategy involves a sequence of epoxidation followed by epoxide opening. researchgate.net Considering the structural similarity between crinine (B1220781) and crinamine, synthetic intermediates on the path to crinine can be diverted to produce crinamine. researchgate.net

This process typically involves the epoxidation of a key olefin intermediate. The facial selectivity of this epoxidation can be directed by existing stereocenters or directing groups within the molecule. For example, the reaction of an allylic alcohol with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) can proceed with high diastereoselectivity due to the formation of an intermolecular hydrogen bond between the alcohol and the reagent, directing the epoxidation to the syn-face. mdpi.com Subsequent regioselective opening of the resulting epoxide with a suitable nucleophile or under reductive conditions yields the desired hydroxyl group with the correct stereochemistry. researchgate.net This method provides a reliable means to control the stereochemistry at the C6 position, allowing for the selective synthesis of either crinamine or its epimers. researchgate.net

Unified Synthetic Protocols for Crinine-Type Alkaloids

The development of unified synthetic protocols is a significant achievement in alkaloid synthesis, allowing for the efficient and divergent production of multiple family members from a common intermediate. A prime example is the protocol that yields (±)-crinine, (±)-crinamine, and (±)-6a-epi-crinamine from a single Diels-Alder adduct. nih.govacs.org This strategy's elegance lies in its ability to leverage a common bicyclolactone intermediate, generated from the Stille coupling and Diels-Alder reaction sequence, to access different members of the crinine family through divergent late-stage functionalizations. researchgate.net

More recent advancements have focused on bioinspired approaches. One such strategy utilizes an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. rsc.orgresearchgate.net This method features a biomimetic stereodivergent resolution, capable of producing a large number of crinine-type alkaloids and their analogs in a concise manner with high yields and enantioselectivity. rsc.org Such protocols, which often draw inspiration from proposed biosynthetic pathways, represent the cutting edge of synthetic efficiency and provide powerful tools for exploring the chemical space around these natural products. researchgate.net

Synthetic Methodologies for Analog Generation and Further Derivatization

The ability to generate analogs of natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The synthetic routes developed for crinine alkaloids are often amenable to the creation of diverse analogs. mdpi.comnih.gov

The vinyl bromide functionality present in the key 3-aryl-5-bromo-2-pyrone synthon, for example, serves as a synthetic handle for further derivatization. nih.govacs.org This bromide can be replaced with various other functional groups using modern cross-coupling reactions, allowing for modifications to the core structure. Furthermore, intermediates along the synthetic pathway can be intercepted and modified. For instance, multicomponent reactions have been developed to rapidly assemble the crinane core, providing a modular approach that allows for the introduction of diversity at various positions. nih.gov This modularity overcomes previous synthetic challenges and opens pathways to site-selective oxidations and other transformations to expand the scope of accessible molecules from common intermediates. nih.gov These methodologies are essential for creating libraries of crinamine analogs for biological screening.

Molecular and Cellular Mechanisms of Biological Activity

Induction of Apoptosis in Neoplastic Cell Lines

Apoptosis is a crucial process for eliminating cancerous cells. Research has investigated the role of 6-hydroxycrinamine and related compounds in activating this process in various cancer cell lines.

Apoptosis Activation in Human Leukemia Cells

Currently, there is limited direct scientific evidence available to specifically link 6-hydroxycrinamine to the induction of apoptosis in human leukemia cell lines such as HL-60. While the HL-60 cell line is widely used to study the effects of various compounds on apoptosis and cell differentiation nih.govnih.gov, studies on 6-hydroxycrinamine's specific activity in these cells are not extensively reported in the available literature. Research on other compounds, such as tetrahydroxyquinone (B1683115) and various N-9-sulfonylpurine derivatives, has demonstrated apoptosis induction in leukemia cells, highlighting the potential for novel agents to target these pathways nih.govnih.gov.

Apoptosis Induction in Cervical Carcinoma Cells

The parent compound, crinamine (B1198835), has been shown to induce apoptosis in HPV-positive SiHa and HPV-negative C33a cervical carcinoma cells researchgate.net. In contrast, a study involving 6-hydroxycrinamine and the ovarian cancer cell line A2780, which is also used in cervical cancer research, found that at a concentration of 30 μg/ml, 6-hydroxycrinamine increased the percentage of cells in the S-phase without inducing apoptosis researchgate.net. This suggests that its antiproliferative effects on these specific cells may occur through mechanisms other than apoptosis induction. Crinamine, which lacks the 6-hydroxy group, demonstrated anticancer activity against both SiHa and C33a cells and was found to induce apoptosis researchgate.net.

Analysis of Cell Cycle Progression (e.g., S-phase increase)

Cell cycle analysis is a critical tool to understand how a compound affects cancer cell proliferation. Studies on 6-hydroxycrinamine have revealed effects on cell cycle progression. In A2780 ovarian cancer cells, treatment with 6-hydroxycrinamine at a concentration of 3 μg/ml was found to cause cell cycle arrest at the G2/M phase researchgate.net. However, another study reported that at a higher concentration of 30 μg/ml, 6-hydroxycrinamine, along with the co-isolated alkaloid lycorine, increased the percentage of A2780 cells in the S-phase researchgate.net. This suggests a potential concentration-dependent effect on the cell cycle. The S-phase is the period of DNA synthesis, and its modulation is a key target for many anticancer therapies taylorandfrancis.comnih.govnih.govyoutube.com.

Apoptosis without Direct DNA Damage

A significant finding for the related compound crinamine is its ability to induce apoptosis in cervical cancer cells without causing DNA double-strand breaks, a common side effect of many traditional chemotherapeutic agents like cisplatin (B142131) mdpi.comnih.govresearchgate.net. This suggests a mechanism of action that may reduce the risk of secondary mutations. DNA damage, if not properly repaired, can lead to genomic instability and further carcinogenesis mdpi.comnih.govbiorxiv.orgyoutube.comyoutube.com. While this has been demonstrated for crinamine, further research is needed to confirm if 6-hydroxycrinamine shares this specific mechanism of inducing apoptosis independently of direct DNA damage.

Inhibition of Cellular Proliferation and Migration

A key indicator of a potential anticancer agent is its ability to stop cancer cells from proliferating and spreading (metastasizing).

Antiproliferative Effects against Various Tumor Cell Lines

6-hydroxycrinamine has demonstrated significant antiproliferative activity against a range of human tumor cell lines. Research has established its cytotoxic effects, often presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Notably, 6-hydroxycrinamine has shown potent activity against human pancreatic (PANC1) and prostate (DU145) cancer cells researchgate.net. It also possesses significant antiproliferative activity against ovarian cancer (A2780) and acute myeloid leukemia (MV4-11) cells researchgate.net.

While direct evidence for the antiproliferative effects of 6-hydroxycrinamine on mouse melanoma, HeLa (cervical cancer), HL-60 (leukemia), SiHa (cervical cancer), C33a (cervical cancer), astrocytoma, and glioma cell lines is limited in the available literature, research on related compounds and these cell lines provides context for the potential of Amaryllidaceae alkaloids. For instance, the parent compound crinamine has been shown to be cytotoxic against SiHa and C33a cells researchgate.net. Other natural compounds have been investigated for their effects on melanoma mdpi.comnih.govnih.gov, HeLa nih.govresearchgate.netnih.gov, HL-60 researchgate.net, and glioma cells nih.govnih.gov.

The table below summarizes the reported antiproliferative activities of 6-hydroxycrinamine against various cancer cell lines.

Cell LineCancer TypeReported Activity
PANC1 Pancreatic CancerCytotoxic with an IC50 of 7.20 μg/ml researchgate.net
DU145 Prostate CancerCytotoxic with an IC50 of 2.95 μg/ml researchgate.net
A2780 Ovarian CancerSignificant antiproliferative activity researchgate.net
MV4-11 Acute Myeloid LeukemiaSignificant antiproliferative activity researchgate.net

Suppression of Cancer Cell Migration

There is currently no specific information available in the scientific literature detailing the effects of 6-hydroxycrinamine on the suppression of cancer cell migration.

Modulation of Specific Molecular Pathways

Inhibition of Hh/GLI1-Mediated Signaling Pathway

While some alkaloids isolated from Crinum asiaticum have been shown to inhibit the Hedgehog/GLI1-mediated signaling pathway, the specific compounds responsible for this activity have not all been publicly identified. nih.gov At present, there is no direct evidence confirming that 6-hydroxycrinamine is one of the active agents inhibiting this specific pathway.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activity

No studies have been identified that specifically investigate or demonstrate the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) activity by 6-hydroxycrinamine.

Inhibition of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Induction

There is no direct scientific evidence available that demonstrates the effect of 6-hydroxycrinamine on the production of nitric oxide (NO) or the induction of inducible nitric oxide synthase (iNOS). While extracts from the Crinum genus, the plant family from which 6-hydroxycrinamine is derived, have shown general anti-inflammatory properties, specific studies on this particular compound's role in the NO/iNOS pathway are not present in the available literature. researchgate.netrrml.ro

Enzyme Inhibition Studies

The most specific data regarding the molecular activity of 6-hydroxycrinamine comes from enzyme inhibition assays. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. In a study evaluating 23 different Amaryllidaceae alkaloids, 6-hydroxycrinamine demonstrated weak inhibitory activity against acetylcholinesterase. nih.govthieme-connect.com The half-maximal inhibitory concentration (IC50) was determined to be 490 ± 7 µM. nih.govthieme-connect.com

CompoundEnzyme TargetReported Activity (IC50)Source
6-hydroxycrinamineAcetylcholinesterase (AChE)490 ± 7 µM nih.govthieme-connect.com

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.govnih.gov Studies have shown that some plant-derived alkaloids can act as MAO-B inhibitors. nih.gov While the broader class of Amaryllidaceae alkaloids has been investigated for various neurological activities, specific research on the direct inhibitory effect of 6-hydroxycrinamine on MAO-B is not extensively available in the current scientific literature. However, the potential for Amaryllidaceae alkaloids to possess neuroprotective effects through mechanisms like MAO inhibition remains an area of interest. nih.gov Some studies have investigated other plant-derived compounds, such as certain indole-based molecules, and found them to be potent and selective MAO-B inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibition (in the context of Amaryllidaceae alkaloids)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy in the management of Alzheimer's disease. nih.gov The Amaryllidaceae family is a notable source of AChE inhibitors, with galanthamine (B1674398) being a clinically approved drug for Alzheimer's disease.

Research into the AChE inhibitory potential of various Amaryllidaceae alkaloids has included the evaluation of 6-hydroxycrinamine. In a study assessing a range of these alkaloids, 6-hydroxycrinamine was found to exhibit weak acetylcholinesterase inhibitory activity. The reported half-maximal inhibitory concentration (IC50) for 6-hydroxycrinamine was 490 ± 7 µM. This indicates a lower potency compared to other well-known AChE inhibitors from the same plant family.

CompoundAChE IC50 (µM)Source
6-hydroxycrinamine 490 ± 7 [ ]
GalanthamineReference[ ]

This table presents the reported acetylcholinesterase inhibitory activity of 6-hydroxycrinamine. A higher IC50 value indicates weaker inhibitory activity.

The investigation of various Amaryllidaceae alkaloids provides a valuable context for understanding the structure-activity relationships that govern AChE inhibition within this chemical class.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Consequently, tyrosinase inhibitors are of great interest in the cosmetic and food industries. nih.govscielo.br A wide array of natural and synthetic compounds, including various alkaloids and polyphenols, have been investigated for their ability to inhibit this enzyme. nih.govnih.gov

Interaction with Cellular Transporters

The ability of a compound to cross cellular membranes and accumulate within cells is often governed by cellular transporters. P-glycoprotein is a key example of such a transporter that can significantly impact the bioavailability and disposition of many drugs.

P-glycoprotein (P-gp) Interactions and Efflux Modulation

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells. nih.govnih.govmdpi.com This can limit the absorption and brain penetration of therapeutic agents. Therefore, understanding the interaction of compounds with P-gp is crucial in drug development.

A study investigating the interaction of several potentially CNS-active Amaryllidaceae alkaloids with P-gp revealed that 6-hydroxycrinamine is an interactor. The research, which utilized a calcein-AM efflux assay in cells overexpressing human P-gp, determined that 6-hydroxycrinamine exhibited inhibitory activity on P-gp with an IC50 value in the range of 300 to 500 µM. This finding suggests that 6-hydroxycrinamine can modulate the function of this important efflux transporter.

CompoundP-gp Interaction (IC50)Assay SystemSource
6-hydroxycrinamine 300 - 500 µM Calcein-AM efflux in human P-gp transfected cells [ ]

This table summarizes the reported interaction of 6-hydroxycrinamine with the P-glycoprotein (P-gp) efflux pump.

Antiviral Activity at the Cellular Level

The search for novel antiviral agents is a continuous global health priority. Natural products, including alkaloids, represent a rich source of potential lead compounds for antiviral drug discovery.

Activity against Specific Viral Targets (e.g., SARS-CoV-2)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has intensified the search for effective antiviral therapies. frontiersin.orgnih.govnih.gov Amaryllidaceae alkaloids have recently come under scrutiny for their potential anticoronaviral properties. nih.govnih.gov

A recent study screened a panel of Amaryllidaceae alkaloids for their activity against human coronavirus OC43 (HCoV-OC43), a betacoronavirus related to SARS-CoV-2. nih.gov In this screen, the crinine (B1220781) alkaloid, crinamine , demonstrated potent antiviral activity, comparable to that of lycorine, a well-known antiviral alkaloid from the same family. nih.gov The anticoronaviral activity of crinamine was subsequently confirmed in a SARS-CoV-2 replicon system, indicating that it targets a post-entry step in the viral replication cycle, likely related to RNA replication or translation. nih.gov While this study did not directly report on the 6-hydroxy- derivative, the strong activity of the parent compound, crinamine, suggests that the crinine scaffold is a promising starting point for the development of anti-coronavirus agents. nih.govnih.gov

CompoundVirusActivityReported EC50/SIMechanism of ActionSource
Crinamine HCoV-OC43Potent inhibition-Post-entry (RNA replication/translation) nih.gov
Crinamine SARS-CoV-2 repliconConfirmed activity-Post-entry (RNA replication/translation) nih.gov

This table highlights the significant antiviral activity of the related compound, crinamine, against coronaviruses. Specific antiviral data for 6-hydroxycrinamine against SARS-CoV-2 is not yet available in the reviewed literature.

Targeting Postentry Steps (e.g., RNA Replication, Translation)

Studies have demonstrated that 6-hydroxy-crinamine and related Amaryllidaceae alkaloids exert their antiviral effects at a post-entry stage of the viral life cycle. acs.org Time-of-drug-addition experiments have been instrumental in elucidating this mechanism. These experiments involve adding the antiviral compound at different time points during the viral infection cycle. The results consistently show that the antiviral activity is most potent when the compound is introduced after the virus has already entered the host cell, indicating that the initial stages of attachment and entry are not the primary targets. acs.orgacs.org

The observed antiviral activity is consistent with the inhibition of either viral ribonucleic acid (RNA) replication or the translation of viral proteins. acs.org Further analysis using a SARS-CoV-2 replicon system, which contains the viral replication machinery but not the full virus, has confirmed that these alkaloids indeed target a step preceding the synthesis of subgenomic RNA, which is a hallmark of coronavirus replication. acs.org This points towards the disruption of either the initial translation of the viral polyprotein or the subsequent synthesis of viral RNA. acs.org

The inhibition of these fundamental processes effectively halts the production of new viral components, thereby preventing the assembly and release of progeny virions. The potency of crinine-type alkaloids, such as crinamine, against coronaviruses like HCoV–OC43 has been shown to be comparable to that of the well-characterized antiviral alkaloid lycorine. acs.org

Induction of Integrated Stress Response Transcripts

A key molecular mechanism underlying the antiviral activity of 6-hydroxy-crinamine is the induction of the Integrated Stress Response (ISR) within the host cell. The ISR is a conserved cellular signaling pathway that is activated by various stress conditions, including viral infections. nih.gov Its activation leads to a global shutdown of protein synthesis, which creates an environment that is unfavorable for viral replication. nih.gov

Most antiviral Amaryllidaceae alkaloids, including those of the crinine-type, have been found to selectively induce the expression of transcripts associated with the ISR. acs.org This induction is a strategic move by the host cell to defend against the invading virus, and these alkaloids appear to amplify this natural defense mechanism. The activation of the ISR is a critical component of the innate antiviral response. rsc.org

A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This phosphorylation is carried out by one of four specific kinases that sense different types of cellular stress. researchgate.net Phosphorylated eIF2α then inhibits the initiation of translation, leading to a widespread reduction in protein synthesis. researchgate.net Interestingly, some Amaryllidaceae alkaloids have been shown to activate the eIF2 signaling pathway, which is a core element of the ISR. rsc.org

Research has quantified the induction of specific ISR-related transcripts in response to treatment with these alkaloids. For instance, studies have measured the fold change in the levels of transcripts for key ISR players like activating transcription factor 4 (ATF4). acs.org The table below summarizes the observed modulation of ISR-associated transcripts by antiviral Amaryllidaceae alkaloids.

Table 1: Modulation of Integrated Stress Response (ISR) Transcripts by Antiviral Amaryllidaceae Alkaloids

Compound TypeRepresentative AlkaloidFold Change in ISR Transcript Levels (relative to control)
Crinine-typeCrinamineSignificant Induction
Lycorine-typeLycorineSignificant Induction
Non-antiviral AAGoleptineNo Significant Change

This table is a representation of findings from research on Amaryllidaceae alkaloids and their effect on ISR transcripts. acs.org

Structure Activity Relationship Sar Studies

Impact of the C-6 Hydroxyl Group on Biological Activity

The presence and orientation of a hydroxyl group at the C-6 position on the crinine (B1220781) skeleton have a significant impact on the biological profile of these alkaloids. The introduction of a 6-hydroxy group can modulate the molecule's interaction with biological targets. For instance, the cleavage between the C-1 and C-13 atoms, in conjunction with a hydroxyl group at the C-6 position, is thought to be a critical factor for the bioactivity of crinine alkaloids. nih.gov This suggests that the C-6 hydroxyl group may be involved in key hydrogen bonding interactions within the binding site of a target protein or enzyme, thereby enhancing or altering the compound's activity. The specific impact can vary depending on the biological target being investigated, with the hydroxyl group potentially influencing properties such as binding affinity, selectivity, and metabolic stability.

Importance of Specific Structural Moieties

The bioactivity of 6-hydroxycrinamine and related alkaloids is not solely dependent on the C-6 hydroxyl group; other structural features are also crucial.

Cleavage between C-1 and C-13: The potential for cleavage between the C-1 and C-13 atoms within the crinine skeleton has been identified as a potentially essential element for their biological activity. nih.gov This suggests that the conformational flexibility or the ability to adopt a specific conformation related to this part of the structure is important for interacting with biological targets.

C-11 Hydroxyl Group: The hydroxyl group at the C-11 position is another key feature for the activity of many crinine-type alkaloids. In studies on haemanthamine (B1211331) derivatives, the presence of two free hydroxyl groups, specifically at C-3 and C-11, was suggested to be essential for their anti-cholinesterase activity. nih.gov This implies that for related compounds like 6-hydroxycrinamine, the C-11 hydroxyl group likely plays a significant role in defining its interaction with various enzymes and receptors.

Comparative Analysis with Crinamine (B1198835) and Other Crinine-Type Alkaloids

Comparing 6-hydroxycrinamine to its parent compound, crinamine, and other related alkaloids like haemanthamine and undulatine (B1229471), reveals important SAR insights.

Crinamine itself has demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B). nih.gov A comparative study of crinamine and related alkaloids, including haemanthamine and its 6-hydroxy derivative haemanthidine (B1194808), provided valuable data on their MAO-B inhibitory potential. Crinamine was the most potent inhibitor in this series. nih.gov The introduction of a hydroxyl group at C-6, as seen in haemanthidine (which is structurally related to 6-hydroxycrinamine), resulted in potent MAO-B inhibition, though slightly less than crinamine itself. nih.gov This suggests that while the C-6 hydroxyl group is tolerated and can contribute to activity, its presence may not be optimal for MAO-B inhibition compared to the unsubstituted crinamine.

The alkaloid undulatine and its derivatives also serve as important comparators. For instance, 6α-methoxyundulatine and undulatine N-oxide did not exhibit significant cytotoxicity against KB human carcinoma cells, indicating that the specific combination of the undulatine skeleton with modifications at C-6 can lead to inactive compounds in this assay. nih.gov

Table 1: Comparative Monoamine Oxidase B (MAO-B) Inhibitory Activity of Crinine-Type Alkaloids

Compound IC₅₀ (µM) against MAO-B
Crinamine 0.014
Haemanthidine 0.017
Epibuphanisine 0.039
Haemanthamine 0.112

Data sourced from a study on the inhibition of monoamine oxidase isozymes. nih.gov

This comparative analysis highlights that while the crinine skeleton is a promising scaffold for biological activity, the specific pattern and stereochemistry of substituents, such as the hydroxyl groups at C-6 and C-11, are critical in fine-tuning the potency and selectivity for different biological targets.

Advanced Analytical Methodologies for Research Applications

Hyphenated Techniques for Simultaneous Separation, Identification, and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts. nih.gov These techniques allow for the simultaneous separation of individual components and their identification and quantification, providing a wealth of information from a single analysis. For the study of 6-hydroxycrinamine and related alkaloids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used technique for the analysis of Amaryllidaceae alkaloids due to its high sensitivity and selectivity. nih.govresearchgate.net This method is particularly suitable for non-volatile and thermally labile compounds like many alkaloids. In a typical HPLC-MS analysis of a Crinum extract, the sample is first separated on a reversed-phase C18 column. The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratios are determined. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov For crinane-type alkaloids like 6-hydroxycrinamine, characteristic fragmentation patterns have been observed. These patterns often involve the neutral loss of specific fragments, which aids in the tentative identification of related compounds in a complex mixture. nih.govresearchgate.net For instance, crinane-type alkaloids have been reported to display concurrent neutral loss of C₂H₅N (43 u) and C₂H₆N (44 u), along with the presence of characteristic ions at m/z 213 and 211. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) offers the direct online acquisition of NMR spectra of compounds separated by HPLC. This technique provides detailed structural information, complementing the data obtained from HPLC-MS. While less common than HPLC-MS due to lower sensitivity, HPLC-NMR can be invaluable for the unambiguous identification of novel compounds or for differentiating between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that has been successfully applied to the analysis of Amaryllidaceae alkaloids. scielo.brnih.gov This method is suitable for volatile or semi-volatile compounds. For non-volatile alkaloids, a derivatization step is often required to increase their volatility. In GC-MS analysis of Crinum species, underivatized alkaloids have been identified, with most belonging to the crinane type. scielo.br The coupling of GC with MS allows for the separation of alkaloids and their identification based on their mass spectra and retention times.

The following table summarizes the key aspects of these hyphenated techniques in the context of Amaryllidaceae alkaloid research.

TechniquePrincipleApplication in 6-Hydroxycrinamine ResearchStrengthsLimitations
HPLC-MSSeparation by liquid chromatography followed by mass analysis. nih.govWidely used for the identification and profiling of Amaryllidaceae alkaloids in plant extracts. nih.govHigh sensitivity and selectivity; suitable for non-volatile compounds. nih.govDestructive technique.
HPLC-NMRSeparation by liquid chromatography followed by NMR spectroscopy.Provides detailed structural information for unambiguous identification.Non-destructive; provides detailed structural data.Lower sensitivity compared to MS; requires higher concentrations.
GC-MSSeparation by gas chromatography followed by mass analysis. scielo.brAnalysis of volatile and semi-volatile alkaloids; has been used for profiling alkaloids in Crinum species. scielo.brnih.govHigh resolution and sensitivity for volatile compounds.May require derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.

Method Development and Validation for Accurate Quantification in Research Extracts

For the accurate quantification of 6-hydroxycrinamine in research extracts, it is essential to develop and validate a specific and reliable analytical method. researchgate.net High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode-Array Detection (DAD) is a common and robust technique for this purpose. nih.gov The validation of an analytical method ensures that it is suitable for its intended purpose and provides reliable and reproducible results. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mastelf.comyoutube.com

While specific method validation data for 6-hydroxycrinamine is not extensively available in the reviewed literature, data from studies on closely related Amaryllidaceae alkaloids can provide a framework for the development and validation of a suitable method. For instance, a validated UPLC-DAD/ESI-MS/MS method for the quantification of other Amaryllidaceae alkaloids like lycoramine, hamayne, and haemanthamine (B1211331) has been reported. researchgate.net

The development of a quantitative HPLC method typically involves optimizing the chromatographic conditions, such as the mobile phase composition, column type, and detection wavelength, to achieve good separation and sensitivity for the analyte of interest. nih.gov

The validation of the method involves a series of experiments to assess its performance. The results of these validation studies are typically presented in data tables. The following tables illustrate the type of data that would be generated during the validation of a quantitative HPLC method for an Amaryllidaceae alkaloid, based on available data for related compounds.

Table 1: Linearity of a Validated HPLC Method for a Related Amaryllidaceae Alkaloid
CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Galanthamine (B1674398)5 - 150>0.99 scielo.br
Lycorine5 - 150>0.99 scielo.br
HaemanthamineNot Specified≥0.9999 researchgate.net
Table 2: Accuracy and Precision of a Validated HPLC Method for Related Amaryllidaceae Alkaloids
CompoundAccuracy (Recovery %)Precision (RSD %)Reference
Lycoramine97.8 - 105.3<2.67 (Inter-day) researchgate.net
Hamayne97.8 - 105.3<2.67 (Inter-day) researchgate.net
Haemanthamine97.8 - 105.3<2.67 (Inter-day) researchgate.net
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for a Related Compound
CompoundLOD (ng/mL)LOQ (ng/mL)Reference
Dimenhydrinate (in human plasma)26 who.int

Note: The data in the tables above are for related Amaryllidaceae alkaloids or other compounds and are presented for illustrative purposes. Specific validation data for 6-hydroxycrinamine was not available in the reviewed literature.

Future Research Directions and Academic Perspectives

Comprehensive Elucidaion of Molecular Targets and Pathways of Action

Initial studies have demonstrated that 6-hydroxycrinamine exhibits significant antiproliferative activity against various human cancer cell lines, including ovarian (A2780), leukemia (MV4-11), pancreatic (PANC1), and prostate (DU145) cancers researchgate.net. The mechanism appears to involve the induction of cell cycle arrest in the S-phase, a critical checkpoint for DNA replication, without triggering apoptosis, or programmed cell death researchgate.net. This suggests a cytostatic rather than cytotoxic effect at the concentrations tested.

However, the precise molecular targets of 6-hydroxycrinamine remain to be identified. Future investigations should focus on identifying the specific proteins, enzymes, or nucleic acid sequences with which 6-hydroxycrinamine directly interacts to exert its effects. A variety of molecular targets have been identified for other natural compounds with anticancer properties, including signaling proteins like those in the NF-κB, PI3K/Akt, and MAPK pathways, as well as proteins involved in apoptosis and cell cycle regulation nih.govfrontiersin.org. Determining if 6-hydroxycrinamine modulates these or other pathways is a critical next step. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking studies could be employed to pinpoint its direct binding partners.

Furthermore, a detailed understanding of the downstream signaling cascades affected by 6-hydroxycrinamine is necessary. Investigating its influence on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases, would provide a clearer picture of how it enforces S-phase arrest. Understanding these molecular intricacies is paramount for its potential development as a therapeutic agent.

Rational Design and Synthesis of Novel Bioactive Derivatives

The rational design and synthesis of novel derivatives based on the 6-hydroxycrinamine scaffold present a promising avenue for enhancing its therapeutic properties and exploring structure-activity relationships (SAR) mdpi.comresearchgate.net. The synthesis of the core crinane structure, to which 6-hydroxycrinamine belongs, has been a subject of considerable research, providing a solid foundation for creating analogues researchgate.netnih.gov.

Future synthetic efforts could focus on several key modifications:

Modification of the Hydroxyl Group: The C6-hydroxyl group is a key feature of this molecule. Esterification, etherification, or replacement of this group with other functionalities could significantly impact the compound's polarity, bioavailability, and interaction with molecular targets.

Aromatic Ring Substitution: Altering the substitution pattern on the aromatic ring could influence the electronic properties of the molecule and its binding affinity to target proteins.

Stereochemical Variations: The crinane skeleton possesses multiple chiral centers. The synthesis of stereoisomers of 6-hydroxycrinamine could reveal the importance of stereochemistry for its biological activity.

The synthesis of such derivatives would be guided by computational modeling to predict their binding to potential targets. Each new compound would then be subjected to a battery of biological assays to evaluate its potency, selectivity, and mechanism of action. This iterative process of design, synthesis, and evaluation is a cornerstone of modern drug discovery and could lead to the development of new anticancer agents with improved efficacy and reduced side effects mdpi.com. For instance, derivatives of the related Amaryllidaceae alkaloid norbelladine (B1215549) have been synthesized to explore their cytotoxic and antiviral activities, demonstrating the feasibility of this approach within this class of compounds mdpi.com.

In-depth Characterization of Biosynthetic Enzymes and Pathways

The biosynthesis of 6-hydroxycrinamine, like other Amaryllidaceae alkaloids, is believed to originate from the aromatic amino acids phenylalanine and tyrosine nih.govnih.gov. The established pathway involves the formation of a key intermediate, 4'-O-methylnorbelladine, through the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), a reaction catalyzed by norbelladine synthase nih.govcabidigitallibrary.org.

The subsequent steps leading to the diverse skeletons of Amaryllidaceae alkaloids, including the crinane type, involve intramolecular oxidative phenol (B47542) coupling, which can occur via different regioselectivities (ortho-para', para-para', or para-ortho') nih.govnih.gov. These reactions are typically catalyzed by cytochrome P450 enzymes nih.gov. The formation of the crinane skeleton results from a para-para' coupling nih.gov. The final steps in the biosynthesis of 6-hydroxycrinamine would involve specific hydroxylation and other modifications of the crinane backbone.

While the general pathway is understood, the specific enzymes responsible for the later, and often more structurally defining, steps in 6-hydroxycrinamine biosynthesis have not been characterized. Future research should aim to:

Identify and Isolate Specific Enzymes: This includes the particular cytochrome P450 monooxygenase that catalyzes the key para-para' oxidative coupling and the hydroxylase responsible for introducing the C6-hydroxyl group.

Functionally Characterize these Enzymes: This involves expressing the corresponding genes in heterologous systems (like yeast or E. coli) and confirming their catalytic activity.

Elucidate Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated in the plant could open avenues for enhancing the production of 6-hydroxycrinamine through metabolic engineering.

The identification of these enzymes would not only provide a complete picture of how this alkaloid is produced in nature but also furnish valuable biocatalysts for the potential biotechnological production of 6-hydroxycrinamine and its derivatives nih.gov.

Integration of Omics Technologies for Mechanistic Insights

The integration of high-throughput "omics" technologies, such as transcriptomics and metabolomics, offers a powerful, systems-level approach to understanding the biological role and biosynthesis of 6-hydroxycrinamine core.ac.ukrsc.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com. These technologies can provide a comprehensive snapshot of the genes being expressed and the metabolites being produced in a particular biological context.

Transcriptomics can be used to:

Identify Biosynthetic Genes: By comparing the transcriptomes of plant tissues that produce high and low levels of 6-hydroxycrinamine, researchers can identify candidate genes involved in its biosynthesis core.ac.uk.

Uncover Regulatory Networks: Transcriptomic data can reveal transcription factors that control the expression of biosynthetic genes.

Elucidate Mechanisms of Action: Treating cancer cells with 6-hydroxycrinamine and analyzing the resulting changes in gene expression can provide clues about the cellular pathways it affects.

Metabolomics can be employed to:

Profile Alkaloid Content: Advanced analytical techniques like GC-MS and LC-MS can be used to quantify 6-hydroxycrinamine and other related alkaloids in plant extracts and cellular systems nih.govresearchgate.net.

Identify Biosynthetic Intermediates: By analyzing the metabolic profiles of plants, it may be possible to detect intermediates in the 6-hydroxycrinamine biosynthetic pathway.

Determine Metabolic Responses: Metabolomic analysis of cancer cells treated with 6-hydroxycrinamine can reveal broader changes in cellular metabolism, offering further insights into its mechanism of action.

The integration of transcriptomic and metabolomic data provides a particularly powerful approach, allowing for the correlation of gene expression with metabolite production nih.govmdpi.comnih.govmdpi.com. This multi-omics strategy has been successfully applied to study other plant-derived natural products and will be invaluable in resolving the remaining questions surrounding the biosynthesis and molecular mechanisms of 6-hydroxycrinamine rsc.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.